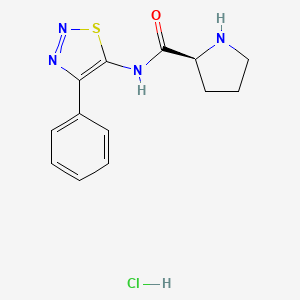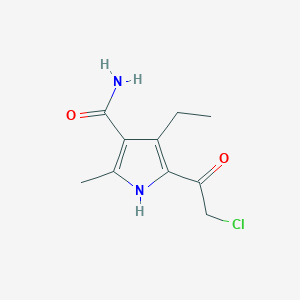![molecular formula C9H16ClN3O B2760936 2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride CAS No. 1774899-05-6](/img/structure/B2760936.png)
2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride is a heterocyclic compound with the molecular formula C9H16ClN3O and a molecular weight of 217.70. It is primarily used in research and development within the fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a carbonyl compound, followed by methylation and subsequent hydrochloride salt formation. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the intermediate and final products.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods are designed to optimize yield and purity while maintaining stringent safety and environmental standards.
化学反応の分析
Types of Reactions
2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms within the spiro structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or halides; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols depending on the degree of reduction.
科学的研究の応用
2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
1,3,8-triazaspiro[4.5]decane-2,4-dione: Shares a similar spiro structure but differs in functional groups and biological activity.
2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one: The non-hydrochloride form of the compound, which may exhibit different solubility and reactivity properties.
Uniqueness
2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride is unique due to its specific spiro structure and the presence of both methyl and hydrochloride groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
特性
IUPAC Name |
2,3-dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-7-11-9(8(13)12(7)2)3-5-10-6-4-9;/h10H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAHXBRPVKIRAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(CCNCC2)C(=O)N1C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,7-Dimethyl-2-[(4-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2760854.png)

![[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2760856.png)
![2,6-dichloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2760858.png)
![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2760859.png)
![3-[(7-Chloro-3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2760860.png)


![Imidazo[1,2-a]pyridin-2-ylmethanesulfonyl fluoride](/img/structure/B2760864.png)

![N-(2-methoxyethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2760870.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide](/img/structure/B2760874.png)

